4-Cyclopropyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

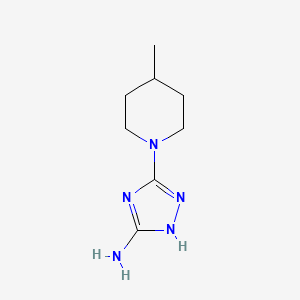

4-Cyclopropyl-1,3-oxazolidin-2-one is a derivative of oxazolidin-2-one . Oxazolidin-2-ones are a class of compounds containing a 2-oxazolidone structure. They are useful as Evans auxiliaries, which are used for chiral synthesis . Oxazolidin-2-ones are mainly used as antimicrobials .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved . A conventional new route to the novel oxazolidin-2-one derivatives having two substituents on N-3 and C-4 in the oxazolidin-2-one ring was established with racemic b-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis

The molecular formula of 4-Isopropyl-1,3-oxazolidin-2-one is C6H11NO2 . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .Chemical Reactions Analysis

Oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .Physical And Chemical Properties Analysis

The average mass of 4-Isopropyl-1,3-oxazolidin-2-one is 129.157 Da .Applications De Recherche Scientifique

Synthetic Organic Chemistry

The oxazolidin-2-one ring, including derivatives such as 4-Cyclopropyl-1,3-oxazolidin-2-one, is highly valued in synthetic organic chemistry for its versatility. It serves as a cyclic carbamate skeleton, rare in natural products but widespread in synthesis due to its utility as chiral auxiliaries in asymmetric synthesis. Additionally, oxazolidinones are employed as protective groups for 1,2-aminoalcohol systems, highlighting their broad application in constructing complex molecular architectures (Zappia et al., 2007).

Environmental Applications

The capacity of 4-Cyclopropyl-1,3-oxazolidin-2-one derivatives to facilitate the chemical fixation of CO2 represents a promising avenue for environmental applications. A study demonstrated that these compounds could be synthesized through a cycloaddition reaction of propargylic alcohols with primary amines and CO2 under mild, solvent-free conditions. This process offers an eco-friendly approach to utilizing CO2, a significant greenhouse gas (Jingxiu Xu et al., 2011).

Safety And Hazards

Despite a great deal of efforts that have been made both from academia and industry to find new oxazolidin-2-one based compounds with improved potency, significant activity against linezolid-resistant strains, and improved safety profile, especially with regard to the elimination of the reversible myelosuppressive effects .

Orientations Futures

The development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers, which uses a combination of an asymmetric aldol and a modified Curtius procedure to undergo an effective intramolecular cyclization . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . Ultimately, this convenient platform would provide a promising method for the early phases of drug discovery .

Propriétés

IUPAC Name |

4-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-5(3-9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDGXKCSTUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)